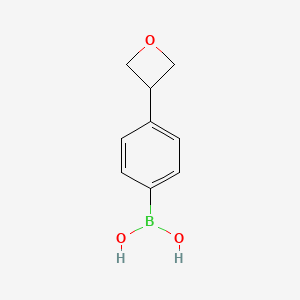

(4-(氧杂环丁烷-3-基)苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-(Oxetan-3-yl)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H11BO3 and its molecular weight is 177.99. The purity is usually 95%.

BenchChem offers high-quality (4-(Oxetan-3-yl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Oxetan-3-yl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

BODIPY染料的合成

含有苯基硼酸 (PBA) 的 BODIPY 染料已通过一种简便的方法合成 . 这些染料有效地融合了 3,5-二氯-BODIPY 衍生物的多功能性和 PBA 部分的受体样能力 . 它们充当连接抗体糖基化域的功能性和模块化荧光工具 .

生物分析应用

通过石英晶体微天平 (QCM) 测量 PBA-BODIPY 染料与抗体糖链的结合来评估其潜在的生物分析适用性 . 这表明 “(4-(氧杂环丁烷-3-基)苯基)硼酸” 在生物分析研究中的应用。

动态点击化学

基于硼酸的动态点击化学在化学生物学、超分子化学和生物医学应用中找到了广泛的应用 . 对基于 BA 的化合物的化学性质和生物相容性的深入了解激发了对使用硼来推动新兴科学的全新化学的研究 .

药物化学

基于硼酸的动态点击化学的可逆动力学机制及其应用已在药物化学中得到强调 . 这表明 “(4-(氧杂环丁烷-3-基)苯基)硼酸” 在药物化学领域的潜力。

生物医学器件

基于硼酸的动态点击化学在生物医学器件的开发中也得到了应用 . 这表明 “(4-(氧杂环丁烷-3-基)苯基)硼酸” 可用于生物医学器件的设计和制造。

材料化学

基于硼酸的动态点击化学与各种亲核试剂在不同 pH 值下的基本反应性对于任何刺激响应性生物和材料化学探索都至关重要 . 这表明 “(4-(氧杂环丁烷-3-基)苯基)硼酸” 在材料化学中的潜在应用。

安全和危害

未来方向

作用机制

Target of Action

It is known that boronic acids, including this compound, are often used in suzuki-miyaura (sm) cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug synthesis .

Mode of Action

In the context of SM cross-coupling reactions, (4-(Oxetan-3-yl)phenyl)boronic acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, a palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the organoboron compound (like our (4-(Oxetan-3-yl)phenyl)boronic acid) transfers its organic group to the palladium .

Biochemical Pathways

The compound’s role in sm cross-coupling reactions suggests it could influence pathways where carbon-carbon bond formation is crucial . This includes the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific molecules synthesized.

Pharmacokinetics

Its LogP values suggest it has balanced hydrophilic and lipophilic properties, which could influence its absorption, distribution, metabolism, and excretion (ADME) properties .

Result of Action

As an organoboron reagent in sm cross-coupling reactions, it contributes to the formation of carbon-carbon bonds . This can result in the synthesis of complex organic molecules, which could have various effects at the molecular and cellular level depending on the specific molecules produced.

Action Environment

It is known that sm cross-coupling reactions, in which this compound participates, are generally environmentally benign and tolerant to various functional groups . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as temperature, pH, and the presence of other functional groups .

属性

IUPAC Name |

[4-(oxetan-3-yl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c11-10(12)9-3-1-7(2-4-9)8-5-13-6-8/h1-4,8,11-12H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYRTZYOUMVFDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2COC2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2522079.png)

![2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2522084.png)

![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2522088.png)

![Ethyl 3-[[[2-(4-fluorophenoxy)acetyl]amino]carbamoylamino]propanoate](/img/structure/B2522090.png)

![N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide](/img/structure/B2522092.png)

![6-(2-Methoxyphenyl)-2-[1-(oxane-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2522093.png)

![8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2522094.png)

![Methyl 2-[4,7-dimethyl-1,3-dioxo-6-(2-phenylethyl)purino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2522096.png)

![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2522098.png)